molecular formula C17H13N3O4S B6070082 N-({4-[(furan-2-ylcarbonyl)amino]phenyl}carbamothioyl)furan-2-carboxamide

N-({4-[(furan-2-ylcarbonyl)amino]phenyl}carbamothioyl)furan-2-carboxamide

Cat. No.: B6070082
M. Wt: 355.4 g/mol
InChI Key: JQSTUYXWAJTIJZ-UHFFFAOYSA-N
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Description

N-({4-[(furan-2-ylcarbonyl)amino]phenyl}carbamothioyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them valuable in various fields such as medicinal chemistry, organic synthesis, and industrial applications .

Properties

IUPAC Name

N-[4-(furan-2-carbonylcarbamothioylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c21-15(13-3-1-9-23-13)18-11-5-7-12(8-6-11)19-17(25)20-16(22)14-4-2-10-24-14/h1-10H,(H,18,21)(H2,19,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSTUYXWAJTIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(furan-2-ylcarbonyl)amino]phenyl}carbamothioyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-aminophenylthiourea under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

N-({4-[(furan-2-ylcarbonyl)amino]phenyl}carbamothioyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-({4-[(furan-2-ylcarbonyl)amino]phenyl}carbamothioyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({4-[(furan-2-ylcarbonyl)amino]phenyl}carbamothioyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({4-[(furan-2-ylcarbonyl)amino]phenyl}carbamothioyl)furan-2-carboxamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its dual furan rings and carbamothioyl group contribute to its diverse biological activities and make it a versatile compound in scientific research and industrial applications .

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